11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound known for its structural and pharmacological significance. This compound belongs to the class of dibenzodiazepines, which are characterized by a fused bicyclic structure that includes a diazepine ring and two benzene rings.
This compound is classified as a dibenzodiazepine derivative. Its molecular formula is , with a molecular weight of approximately 400.9 g/mol . Dibenzodiazepines are often studied for their pharmacological properties, particularly in relation to their interactions with neurotransmitter systems in the central nervous system.
The synthesis of 11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves cyclization reactions starting from appropriate precursors. A common method includes the reaction of o-phenylenediamine with suitable ketones or aldehydes in the presence of catalysts such as acids or bases.
The molecular structure of 11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one features a complex arrangement with a seven-membered diazepine ring fused to two phenyl groups. The presence of the chlorine atom on the aromatic ring significantly influences its chemical behavior and biological activity.
The compound's structural details can be summarized as follows:
11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can participate in various chemical reactions:
Types of Reactions:
Common reagents used in these reactions include:
The outcomes of these reactions can lead to diverse derivatives that may possess different biological activities.
The mechanism of action of 11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one primarily involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances GABA's inhibitory effects, which may contribute to its anxiolytic and sedative properties .
The compound exhibits typical characteristics associated with organic compounds:
The following chemical properties are notable:
Further studies on physical properties such as melting point and boiling point are necessary for comprehensive characterization.
11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several potential applications:
The systematic IUPAC name for this compound is 9-(2-chlorophenyl)-14-phenyl-2,9-diazatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3,5,7-tetraen-12-one. This nomenclature precisely defines its polycyclic framework: a tricyclic system comprising a [9.4.0.0³,⁸] pentadeca-ring structure with unsaturation at specified positions. The "2,9-diaza" designation indicates nitrogen atoms at positions 2 and 9, while "12-one" specifies the ketone functionality. The substituents (2-chlorophenyl at C9 and phenyl at C14) are explicitly positioned according to ring numbering conventions for fused heterocyclic systems [1].
The molecular formula C₂₅H₂₁ClN₂O confirms elemental composition, with a calculated molecular weight of 400.90 g/mol. This formula accounts for 25 carbon atoms, 21 hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. X-ray crystallography would likely reveal a bent conformation of the diazepine ring and dihedral angles between the chlorophenyl/phenyl substituents and the tricyclic core, though experimental structural data was not found in the provided sources [1] [5] [8].
Dibenzo[b,e][1,4]diazepinones emerged as pharmacologically significant scaffolds following the discovery of psychoactive 1,4-benzodiazepines in the 1950s. The dibenzo-annulated analogs, incorporating an additional benzene ring, were developed to enhance receptor binding affinity and metabolic stability. Early derivatives focused on central nervous system (CNS) applications, but subsequent structural modifications—such as the introduction of ortho-chlorophenyl substituents—expanded their therapeutic potential. The 2-chlorophenyl moiety in particular became a key pharmacophoric element in non-CNS applications, including kinase inhibition and anticancer activity, as evidenced by contemporary screening data [1] [5] .
Significant milestones in benzodiazepine analog synthesis include:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3